molecular formula C13H11F3N2O3 B2602423 2-Nitro-3-((3-(trifluoromethyl)phenyl)amino)cyclohex-2-EN-1-one CAS No. 1023479-67-5

2-Nitro-3-((3-(trifluoromethyl)phenyl)amino)cyclohex-2-EN-1-one

Cat. No. B2602423
CAS RN: 1023479-67-5
M. Wt: 300.237
InChI Key: RHZBVROWKMYKOK-UHFFFAOYSA-N
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Description

“2-Nitro-3-((3-(trifluoromethyl)phenyl)amino)cyclohex-2-EN-1-one” is a chemical compound with the molecular formula C13H11F3N2O3 . It is structurally similar to “3-{[4-(Trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one”, which has a molecular weight of 255.23 g/mol .


Molecular Structure Analysis

The molecular structure of “2-Nitro-3-((3-(trifluoromethyl)phenyl)amino)cyclohex-2-EN-1-one” can be represented by the InChI string: InChI=1S/C13H12F3NO/c14-13(15,16)9-4-6-10(7-5-9)17-11-2-1-3-12(18)8-11/h4-8,17H,1-3H2 .

Scientific Research Applications

  • Corrosion Inhibition

    Compounds structurally similar to 2-Nitro-3-((3-(trifluoromethyl)phenyl)amino)cyclohex-2-EN-1-one have been studied for their corrosion inhibitory properties. A study revealed that derivatives of similar compounds showed significant inhibition efficiency for mild steel corrosion in acidic solutions. These inhibitors form a protective film on the mild steel surface, confirmed through various techniques like SEM, EDX, and AFM. Quantum chemical calculations based on DFT theory further corroborate the mechanism of inhibition (Verma et al., 2015).

  • Polymer Research

    The compound has been used in the synthesis of organosoluble polyimides. A study on aromatic diamines with cyclohexane cardo group substituted with a trifluoromethyl group showed excellent solubility and good mechanical properties. These polyimides have lower dielectric constants and moisture absorptions compared to their nonfluorinated counterparts, indicating their potential utility in electronic applications (Yang et al., 2004).

  • Heterocyclic Chemistry

    The compound's structural derivatives have been utilized in synthesizing novel heterocyclic systems. One study reported the synthesis of 3-nitro-2-trifluoromethyl-2H-chromenes and subsequent transformations, yielding compounds that exhibited pronounced activity against human tumor cell lines (Baryshnikova et al., 2014).

  • Material Science

    In the context of material science, the compound's derivatives have been employed to study crystal and molecular structures. For instance, a study on trans-2-(2-Nitro-1-phenylethyl)cyclohexanone, a structurally related compound, described the molecular linkages and interactions within the crystal, providing insights into material properties at the molecular level (Zenz et al., 2010).

  • Spectroscopic Analysis

    The compound and its derivatives have been subjects of various spectroscopic studies. For example, research on NMR and DFT calculation focused on the structures of 2-Nitro-3-((3-(trifluoromethyl)phenyl)amino)cyclohex-2-EN-1-one and its metabolites isolated from urine, providing valuable information on the compound's behavior and interaction with biological systems (Gryff-Keller et al., 2011).

properties

IUPAC Name

2-nitro-3-[3-(trifluoromethyl)anilino]cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O3/c14-13(15,16)8-3-1-4-9(7-8)17-10-5-2-6-11(19)12(10)18(20)21/h1,3-4,7,17H,2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHZBVROWKMYKOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C(=O)C1)[N+](=O)[O-])NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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